N,N'-dimethyl-N'-[[5-[4-[3-[2-(oxan-4-yl)ethoxy]cyclobutyl]oxyphenyl]-1H-pyrazol-4-yl]methyl]ethane-1,2-diamine;dihydrochloride N,N'-dimethyl-N'-[[5-[4-[3-[2-(oxan-4-yl)ethoxy]cyclobutyl]oxyphenyl]-1H-pyrazol-4-yl]methyl]ethane-1,2-diamine;dihydrochloride EPZ020411 is a potent and selective PRMT6 inhibitor tool compound. PRMT6 overexpression has been reported in several cancer types suggesting that inhibition of PRMT6 activity may have therapeutic utility. Identification of EPZ020411 provides the field with the first small molecule tool compound for target validation studies. EPZ020411 shows good bioavailability following subcutaneous dosing in rats making it a suitable tool for in vivo studies.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0527329
InChI: InChI=1S/C25H38N4O3.2ClH/c1-26-10-11-29(2)18-21-17-27-28-25(21)20-3-5-22(6-4-20)32-24-15-23(16-24)31-14-9-19-7-12-30-13-8-19;;/h3-6,17,19,23-24,26H,7-16,18H2,1-2H3,(H,27,28);2*1H
SMILES: CNCCN(C)CC1=C(NN=C1)C2=CC=C(C=C2)OC3CC(C3)OCCC4CCOCC4.Cl.Cl
Molecular Formula: C25H40Cl2N4O3
Molecular Weight: 515.5 g/mol

N,N'-dimethyl-N'-[[5-[4-[3-[2-(oxan-4-yl)ethoxy]cyclobutyl]oxyphenyl]-1H-pyrazol-4-yl]methyl]ethane-1,2-diamine;dihydrochloride

CAS No.:

Cat. No.: VC0527329

Molecular Formula: C25H40Cl2N4O3

Molecular Weight: 515.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

N,N'-dimethyl-N'-[[5-[4-[3-[2-(oxan-4-yl)ethoxy]cyclobutyl]oxyphenyl]-1H-pyrazol-4-yl]methyl]ethane-1,2-diamine;dihydrochloride -

Specification

Molecular Formula C25H40Cl2N4O3
Molecular Weight 515.5 g/mol
IUPAC Name N,N'-dimethyl-N'-[[5-[4-[3-[2-(oxan-4-yl)ethoxy]cyclobutyl]oxyphenyl]-1H-pyrazol-4-yl]methyl]ethane-1,2-diamine;dihydrochloride
Standard InChI InChI=1S/C25H38N4O3.2ClH/c1-26-10-11-29(2)18-21-17-27-28-25(21)20-3-5-22(6-4-20)32-24-15-23(16-24)31-14-9-19-7-12-30-13-8-19;;/h3-6,17,19,23-24,26H,7-16,18H2,1-2H3,(H,27,28);2*1H
Standard InChI Key QCHZLIPYCYHFLI-UHFFFAOYSA-N
SMILES CNCCN(C)CC1=C(NN=C1)C2=CC=C(C=C2)OC3CC(C3)OCCC4CCOCC4.Cl.Cl
Canonical SMILES CNCCN(C)CC1=C(NN=C1)C2=CC=C(C=C2)OC3CC(C3)OCCC4CCOCC4.Cl.Cl
Appearance Solid powder

Introduction

Structural Characteristics and Chemical Properties

N,N'-dimethyl-N'-[[5-[4-[3-[2-(oxan-4-yl)ethoxy]cyclobutyl]oxyphenyl]-1H-pyrazol-4-yl]methyl]ethane-1,2-diamine;dihydrochloride contains several key structural components that define its chemical identity. The central pyrazole ring (1H-pyrazol-4-yl) serves as the core scaffold to which other functional groups are attached. This heterocyclic structure is commonly found in compounds with diverse biological activities due to its ability to form hydrogen bonds and engage in π-stacking interactions with biological targets.

The compound features a phenyl ring connected to the pyrazole through position 5, creating a 5-phenylpyrazole substructure. This phenyl ring is further functionalized with an oxy linkage to a cyclobutyl group, which introduces conformational constraints that could influence binding to potential biological targets. The cyclobutyl group itself bears a 2-(oxan-4-yl)ethoxy substituent, which incorporates a tetrahydropyran ring (oxane) that can enhance solubility through its oxygen atom while maintaining a partially hydrophobic character.

The compound also contains a diamine functionality (ethane-1,2-diamine) with N,N'-dimethyl substitution, which introduces basic nitrogen centers capable of forming ionic interactions. The presence of the dihydrochloride salt form suggests these basic nitrogens are protonated, which typically enhances water solubility compared to the free base form.

Relationship to Known Pyrazole Derivatives

The pyrazole ring system is a common feature in many biologically active compounds, including those with antimicrobial, anti-inflammatory, and anticancer properties. Recent research on pyrazolylpyrimidinones, which share the pyrazole motif with our compound of interest, demonstrates the importance of specific structural features for biological activity.

Structure-activity relationship (SAR) studies of related pyrazole-containing compounds have shown that modifications to the pyrazole ring can significantly impact antimicrobial activity. For example, in 2-pyrazolylpyrimidinones, the presence of a pyrazole linked to a pyrimidinone core creates compounds with activity against Mycobacterium tuberculosis . While our target compound differs from these pyrazolylpyrimidinones by having a phenyl linkage rather than a pyrimidinone, the SAR principles may provide insights into its potential biological behavior.

Synthesis Approaches for Related Pyrazole Compounds

The synthesis of complex pyrazole derivatives like N,N'-dimethyl-N'-[[5-[4-[3-[2-(oxan-4-yl)ethoxy]cyclobutyl]oxyphenyl]-1H-pyrazol-4-yl]methyl]ethane-1,2-diamine;dihydrochloride typically involves multiple reaction steps. Based on synthetic routes for related compounds, a potential approach might involve:

  • Formation of the pyrazole core through condensation reactions

  • Functionalization of the pyrazole to introduce the phenyl linkage

  • Incorporation of the cyclobutyl and oxane components

  • Addition of the diamine functionality

  • Conversion to the dihydrochloride salt

Published literature describes the synthesis of pyrazole derivatives through condensation of hydrazines with 1,3-dicarbonyl compounds. For instance, 2-hydrazinylpyrimidin-4(1H)-ones can react with acetylacetone to form pyrazolylpyrimidinones . Similarly, the target compound's pyrazole core might be synthesized through appropriate condensation reactions followed by selective functionalization.

Structure-Activity Relationships and Biological Implications

Structure-activity relationship studies of pyrazole derivatives reveal several key features that influence biological activity. The table below summarizes SAR findings from related pyrazole compounds:

Structural FeatureEffect on ActivityPotential Relevance to Target Compound
Pyrazole NHEssential for activityTarget compound contains 1H-pyrazole
Substituents at pyrazole R5 positionBulky groups generally toleratedMay influence binding properties
Basic nitrogen centersCan enhance solubility and bindingDiamine functionality provides basic nitrogens
Cyclic aliphatic groupsCan improve pharmacokinetic propertiesContains cyclobutyl and oxane rings

In related pyrazolylpyrimidinones, the NH group of the pyrazole has been shown to be essential for antimicrobial activity, likely due to its role in hydrogen bonding interactions with biological targets . The presence of this feature in our target compound suggests potential for similar interaction patterns.

The cyclobutyl and oxane components in the target compound introduce conformational constraints and may influence both solubility and binding selectivity. These cyclic structures could enhance metabolic stability compared to linear alkyl chains.

Research Challenges and Future Directions

Complete characterization of N,N'-dimethyl-N'-[[5-[4-[3-[2-(oxan-4-yl)ethoxy]cyclobutyl]oxyphenyl]-1H-pyrazol-4-yl]methyl]ethane-1,2-diamine;dihydrochloride would require comprehensive analytical techniques including:

  • NMR spectroscopy (1H, 13C, 2D techniques) for structural confirmation

  • Mass spectrometry for molecular weight verification and fragmentation pattern analysis

  • X-ray crystallography for definitive three-dimensional structural determination

  • HPLC analysis for purity assessment

  • Solubility profiling across different pH conditions

  • Stability studies under various storage conditions

Future research directions might include:

  • Biological screening against diverse targets to identify primary activities

  • Medicinal chemistry optimization to enhance potency and selectivity

  • Pharmacokinetic studies to determine absorption, distribution, metabolism, and excretion profiles

  • Toxicological evaluations to assess safety margins

  • Structure-based drug design to optimize target interactions

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator